Bis-cyclopropylmethyl-(4-fluorophenyl)-amine Bis-cyclopropylmethyl-(4-fluorophenyl)-amine
Brand Name: Vulcanchem
CAS No.: 2203071-89-8
VCID: VC2794053
InChI: InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2
SMILES: C1CC1CN(CC2CC2)C3=CC=C(C=C3)F
Molecular Formula: C14H18FN
Molecular Weight: 219.3 g/mol

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine

CAS No.: 2203071-89-8

Cat. No.: VC2794053

Molecular Formula: C14H18FN

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine - 2203071-89-8

Specification

CAS No. 2203071-89-8
Molecular Formula C14H18FN
Molecular Weight 219.3 g/mol
IUPAC Name N,N-bis(cyclopropylmethyl)-4-fluoroaniline
Standard InChI InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2
Standard InChI Key YHIWDQOMJICFDN-UHFFFAOYSA-N
SMILES C1CC1CN(CC2CC2)C3=CC=C(C=C3)F
Canonical SMILES C1CC1CN(CC2CC2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Basic Properties

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is identified by the CAS registry number 1017791-58-0, as confirmed in chemical databases and supplier information . This compound belongs to the class of tertiary amines containing a fluorinated aromatic ring. The molecular structure consists of a 4-fluorophenyl group bonded to a nitrogen atom that also carries two cyclopropylmethyl substituents.

The chemical structure can be represented as follows:

  • Central nitrogen atom (tertiary amine)

  • Two cyclopropylmethyl groups attached to the nitrogen

  • One 4-fluorophenyl group attached to the nitrogen

Structural Features

The structural components of this compound contribute to its potential pharmacological properties:

  • The 4-fluorophenyl group: The presence of fluorine at the para position of the phenyl ring is a common modification in medicinal chemistry, often enhancing metabolic stability and membrane permeability

  • Cyclopropylmethyl groups: These substituents likely influence the molecule's three-dimensional shape and lipophilicity

  • Tertiary amine center: Provides a basic site that can participate in hydrogen bonding and ionic interactions with biological targets

ParameterInformation
CAS Number1017791-58-0
Commercial StatusAvailable through chemical suppliers
Intended UseMedicinal research purposes
Pricing StructureContact seller for price information
Customer ReviewsNone currently available

Structure-Activity Relationships and Medicinal Chemistry Context

While specific pharmacological data for Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is limited in the available literature, its structural features can be analyzed in the context of related compounds to suggest potential applications.

Fluorinated Amine Derivatives in Drug Discovery

Fluorophenyl-containing amines have been extensively studied in medicinal chemistry. For instance, related compounds containing fluorophenyl groups have been investigated as dopamine transporter (DAT) inhibitors . The research on these related compounds indicates that:

  • Fluorine substituents can form important interactions with binding site residues, such as Asn157 in transmembrane domain 3 (TM3) of the dopamine transporter

  • The positioning of fluorine atoms can significantly affect binding affinity and selectivity for target proteins

  • Fluorinated aromatic rings often occupy hydrophobic subsites within receptor binding pockets

Structural FeaturePotential FunctionObserved in Related Compounds
Para-fluorophenyl groupEnhanced metabolic stability; Specific binding interactionsPresent in various DAT inhibitors
Tertiary amineHydrogen bond acceptor; Potential for salt bridge formationCommon in CNS-active compounds
Cyclopropyl ringsConformational restriction; Metabolic stabilityUsed to modulate pharmacokinetic properties
PropertyPredicted CharacteristicRelevance to Drug Discovery
LipophilicityModerate to high due to cyclopropyl and fluorophenyl groupsAffects membrane permeability and distribution
SolubilityPotentially limited aqueous solubilityImportant for formulation and bioavailability
BasicityModerate basicity from tertiary amineInfluences absorption and tissue distribution
Metabolic StabilityPotentially improved by fluorine substitutionAffects half-life and dosing frequency

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator